molecular formula C19H19N5O B14568744 4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine CAS No. 61571-04-8

4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine

Cat. No.: B14568744
CAS No.: 61571-04-8
M. Wt: 333.4 g/mol
InChI Key: DSMLYCACGUAQFU-UHFFFAOYSA-N
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Description

4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine is a complex organic compound that features a tetrazole ring, an anthracene derivative, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various nitrogen-containing heterocycles .

Scientific Research Applications

4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine is unique due to its combination of a tetrazole ring, an anthracene derivative, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61571-04-8

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

4-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]morpholine

InChI

InChI=1S/C19H19N5O/c1-2-15(19-20-22-23-21-19)10-16-11-17-12-18(24-5-7-25-8-6-24)4-3-14(17)9-13(1)16/h1-4,10,12H,5-9,11H2,(H,20,21,22,23)

InChI Key

DSMLYCACGUAQFU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(CC4=C(C3)C=C(C=C4)C5=NNN=N5)C=C2

Origin of Product

United States

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